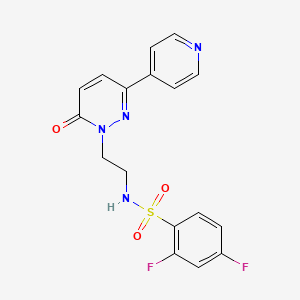
1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol is an organic compound with the molecular formula C8H8Br2ClNO. This compound is characterized by the presence of amino, bromine, and chloro groups attached to a phenyl ring, along with an ethanol moiety. It is a derivative of benzyl alcohol and is known for its applications in various fields, including pharmaceuticals and chemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol typically involves the bromination of 2-amino-phenyl derivatives followed by chlorination and subsequent reduction. One common method includes:
Bromination: Starting with 2-amino-phenyl derivatives, bromine is introduced to obtain 2-amino-3,5-dibromophenyl derivatives.
Chlorination: The brominated compound is then subjected to chlorination to introduce the chloro group.
Reduction: Finally, the compound undergoes reduction to form the ethanol moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino, bromine, and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted phenyl derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting respiratory conditions.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.
Pathways: It influences pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
1-(2-Amino-3,5-dibromophenyl)-2-chloro-1-ethanol can be compared with other similar compounds such as:
2-Amino-3,5-dibromobenzyl alcohol: This compound lacks the chloro group and has different reactivity and applications.
Ambroxol: A related compound used in respiratory therapy, known for its mucolytic properties.
Bromhexine: Another similar compound used as an expectorant in the treatment of respiratory conditions.
Uniqueness: The presence of both bromine and chloro groups in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1-(2-amino-3,5-dibromophenyl)-2-chloroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2ClNO/c9-4-1-5(7(13)3-11)8(12)6(10)2-4/h1-2,7,13H,3,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJZMOOSJIUROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(CCl)O)N)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2537212.png)
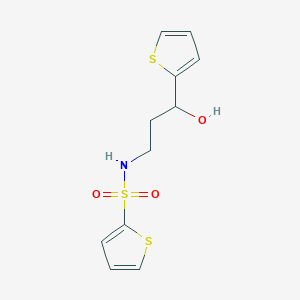
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide](/img/structure/B2537215.png)
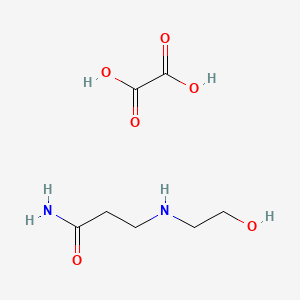
![N4-(3-chlorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2537217.png)
![3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2537218.png)
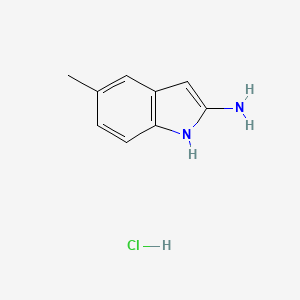
![N-[2-(Cyanomethylamino)-2-oxoethyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537220.png)
![N-Ethyl-N-[2-oxo-2-[[(1S)-1-thiophen-2-ylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2537223.png)

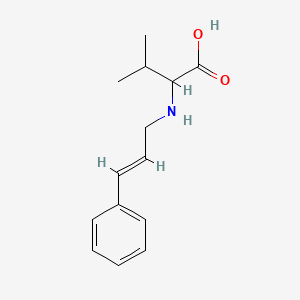

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537232.png)
